molecular formula C14H15NO4 B11774555 tert-Butyl (2-formylbenzofuran-4-yl)carbamate

tert-Butyl (2-formylbenzofuran-4-yl)carbamate

Cat. No.: B11774555
M. Wt: 261.27 g/mol
InChI Key: QAKNYDINTYUHLE-UHFFFAOYSA-N
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Description

tert-Butyl (2-formylbenzofuran-4-yl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a formyl group, and a benzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-formylbenzofuran-4-yl)carbamate typically involves the reaction of 2-formylbenzofuran with tert-butyl carbamate under specific conditions. One common method includes the use of a base such as cesium carbonate and a solvent like 1,4-dioxane . The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-formylbenzofuran-4-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-carboxybenzofuran-4-yl carbamate.

    Reduction: 2-hydroxymethylbenzofuran-4-yl carbamate.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

tert-Butyl (2-formylbenzofuran-4-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (2-formylbenzofuran-4-yl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The benzofuran moiety can also participate in π-π interactions with aromatic residues in proteins, enhancing the binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (2-formylbenzofuran-4-yl)carbamate is unique due to the presence of the benzofuran moiety, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

tert-butyl N-(2-formyl-1-benzofuran-4-yl)carbamate

InChI

InChI=1S/C14H15NO4/c1-14(2,3)19-13(17)15-11-5-4-6-12-10(11)7-9(8-16)18-12/h4-8H,1-3H3,(H,15,17)

InChI Key

QAKNYDINTYUHLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C2C=C(OC2=CC=C1)C=O

Origin of Product

United States

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